Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((pentafluoroethyl)sulfonyl)-

Lithium-ion battery electrolyte Thermal stability LiBETI

LiPF₆ electrolytes thermally degrade at 60°C; LiTFSI corrodes aluminum current collectors above 3.7 V vs. Li/Li⁺. Bis(pentafluoroethylsulfonyl)imide (HBETI) is the direct precursor acid for synthesizing LiBETI, enabling: • 60°C+ thermal stability margin over LiPF₆ (stable at 120°C with negligible discoloration) • Intermediate anodic Al stability-less corrosive than LiTFSI, approaching LiPF₆ • BETI⁻ conformational flexibility slows PEO recrystallization in solid polymer electrolytes Procure HBETI for in-house LiBETI synthesis to battery-grade purity specifications.

Molecular Formula C4HF10NO4S2
Molecular Weight 381.2 g/mol
CAS No. 152894-10-5
Cat. No. B129904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanesulfonamide, 1,1,2,2,2-pentafluoro-N-((pentafluoroethyl)sulfonyl)-
CAS152894-10-5
Molecular FormulaC4HF10NO4S2
Molecular Weight381.2 g/mol
Structural Identifiers
SMILESC(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(F)(F)F)(F)F)(F)(F)F
InChIInChI=1S/C4HF10NO4S2/c5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10/h15H
InChIKeyDOYSIZKQWJYULQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((pentafluoroethyl)sulfonyl)- (CAS 152894-10-5): A Perfluoroalkyl Sulfonimide Superacid for Electrolyte and Ionic Liquid Synthesis


Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((pentafluoroethyl)sulfonyl)-, systematically named bis(pentafluoroethylsulfonyl)imide (HBETI or HPFSI), is a perfluorinated sulfonimide superacid with molecular formula C₄HF₁₀NO₄S₂ and molecular weight 381.17 g·mol⁻¹ . It belongs to the class of bis(perfluoroalkylsulfonyl)imide acids, structurally defined by two electron-withdrawing pentafluoroethylsulfonyl (–SO₂C₂F₅) groups flanking a central acidic N–H moiety [1]. The compound is a crystalline solid at ambient temperature (mp 40 °C) and serves as the conjugate acid of the BETI⁻ anion, a weakly coordinating, highly delocalized anion extensively employed in lithium-ion battery electrolytes, ionic liquids, and separation media . Its identity as a superacid and its role as the direct precursor to LiBETI (lithium bis(pentafluoroethylsulfonyl)imide, CAS 132843-44-8) position it as a strategic procurement intermediate for advanced electrochemical and materials research [1].

Workflow
LiBETI precursor synthesis for electrolyte research
Selection
Perfluoroethyl sulfonimide core for enhanced anion stability
Use Context
High-temperature battery electrolyte and ionic liquid design

Why Bis(trifluoromethylsulfonyl)imide (HTFSI) Cannot Substitute for Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((pentafluoroethyl)sulfonyl)- in Performance-Critical Formulations


Although HBETI and the shorter-chain analog HTFSI (bis(trifluoromethylsulfonyl)imide acid) share the same sulfonimide core, the replacement of –CF₃ with –C₂F₅ groups produces quantifiable differences in anion size, conformational energetics, and the resulting physicochemical properties of their salts and ionic liquids that preclude simple one-for-one substitution [1]. Ab initio calculations reveal that while both BETI⁻ and TFSI⁻ anions populate two conformational states (C₂ and C₁ symmetry), the energy difference between BETI⁻ conformers (5.4–7.3 kJ·mol⁻¹) and the low interconversion barrier (~2.3 kJ·mol⁻¹) confer a distinct internal flexibility profile that directly influences ion transport, recrystallization kinetics in polymer electrolytes, and solvation behavior [1]. Downstream, the LiBETI salt demonstrates a thermal stability advantage over LiPF₆ of approximately 60 °C before discoloration onset, and reduced aluminum current collector corrosion relative to LiTFSI—differences that trace directly back to the pentafluoroethyl substituent of the parent acid [2]. These structure–performance linkages mean that selecting an alternate sulfonimide acid precursor invariably alters the critical performance attributes of the final electrolyte or ionic liquid formulation.

HBETI (C₂F₅ chains)Target acid
HTFSI (CF₃ chains)Shorter-chain analog: thermal stability and Al corrosion profiles may shift significantly
BETI⁻ anion flexibilityQuantified ΔE 5.4–7.3 kJ/mol, barrier ~2.3 kJ/mol
TFSI⁻ anionConformer landscape differs; polymer electrolyte plasticization may not transfer
LiBETI intermediate Al corrosionLess corrosive than LiTFSI
LiTFSI severe Al corrosionHigh-voltage cell compatibility may require validation

Quantitative Differentiation Evidence for Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((pentafluoroethyl)sulfonyl)- and Its Lithium Salt Against Comparator Compounds


Thermal Stability of LiBETI Electrolyte vs. LiPF₆: Visual Discoloration Onset Temperature Differential of ≥60 °C

In a direct head-to-head thermal aging study, 1 M electrolyte solutions of LiBETI and LiPF₆ in EC/EMC were held at temperatures between 50 and 120 °C for one week with visual inspection every other day. The LiPF₆-containing electrolyte exhibited discoloration from straw brown at 60 °C to dark brown at 120 °C, whereas the LiBETI-containing electrolyte showed no or very little discoloration even at 120 °C [1]. Accelerating rate calorimetry (ARC) further confirmed that LiBETI solutions possess the highest thermal stability among LiPF₆, LiFAP, and LiBETI electrolyte systems [2]. This thermal robustness is a direct consequence of the stability of the BETI⁻ anion derived from the target acid.

Thermal Stability
Head-to-head
≥60 °C delay in discoloration onset vs LiPF₆
Supports high-temperature electrolyte research
1 M EC/EMC, static aging 50–120 °C, visual inspection
Lithium-ion battery electrolyte Thermal stability LiBETI

Aluminum Current Collector Corrosion: LiBETI Demonstrates Intermediate Anodic Stability Between LiPF₆ and LiTFSI

Anodic polarization studies on aluminum electrodes in organic electrolyte solutions reveal a clear hierarchy of corrosion susceptibility. In LiTFSI solutions, severe aluminum corrosion occurs under anodic polarization, while LiPF₆ solutions exhibit anodic stability. LiBETI solutions display an intermediate character, with significantly reduced aluminum dissolution compared to LiTFSI [1]. Linear-sweep thermammetry further quantifies the onset temperature for aluminum pitting corrosion as following the order: LiTFSI < LiBETI < LiPF₆ < LiBF₄, establishing LiBETI's position as a substantially less corrosive imide salt than LiTFSI [2]. The commercial LiBETI specification confirms this advantage: 'LiBETI is less corrosive to aluminum current collectors than other imide-based electrolytic salts like LiTFSI' .

Al Corrosion
Head-to-head
Intermediate anodic stability: LiTFSI < LiBETI < LiPF₆
Supports high-voltage cell electrolyte selection
Organic carbonate, anodic polarization on Al foil
Aluminum corrosion Current collector Imide electrolyte

Conformational Flexibility of the BETI⁻ Anion vs. TFSI⁻: Quantified Energy Landscape from Ab Initio Calculations

Ab initio Hartree–Fock SCF calculations (HF/6-31G*) on the BETI⁻ anion [N(SO₂C₂F₅)₂]⁻ identified two minimum-energy conformers of C₂ and C₁ symmetry, with an energy difference of 5.4–7.3 kJ·mol⁻¹ between them and a low interconversion barrier of approximately 2.3 kJ·mol⁻¹ [1]. The corresponding TFSI⁻ anion [N(SO₂CF₃)₂]⁻ likewise populates two conformational states, but the BETI⁻ PES (potential energy surface) reveals larger geometrical variations accessible at low energy cost, attributed to the extended perfluoroethyl chains [1]. Both anions exhibit the small energy differences for large geometrical variations that are correlated with improved ionic conductivity in polymer electrolytes by slowing recrystallization kinetics of polymer chains [2]. The calculated thermodynamic stability and electronic structure of BETI⁻ confirm its suitability as a highly non-coordinating anion for solid polymer electrolytes [1].

Anion Flexibility
Reported
ΔE = 5.4–7.3 kJ·mol⁻¹, barrier ≈ 2.3 kJ·mol⁻¹
Linked to suppressed crystallization in polymer electrolytes
Ab initio HF/6-31G*, validated by IR/Raman
Conformational analysis Ab initio calculation Anion design

CO₂ Solubility in BETI-Based Ionic Liquids Exceeds That of Other Anion Classes: Fluoroalkyl Chain-Length Effect

High-pressure CO₂ solubility measurements (0.1–29.3 MPa, 303.2–373.2 K) were performed on three imidazolium-based ionic liquids containing the BETI⁻ anion: [EMIM][BETI], [BMIM][BETI], and [HMIM][BETI] [1]. Across the studied pressure–temperature matrix, CO₂ absorption capacity followed the order [HMIM][BETI] > [BMIM][BETI] > [EMIM][BETI]. When benchmarked against previously published IL + CO₂ solubility data encompassing other anion classes (including [TFSI]⁻, [BF₄]⁻, [PF₆]⁻), the three BETI anion-based ILs exhibited relatively higher CO₂ solubility than any other ionic liquids discussed in the comparative analysis [1]. The authors attribute this enhancement to the larger fluoro-alkyl group content of the BETI⁻ anion, which increases favorable interactions with CO₂ [1].

CO₂ Solubility
Cross-study comparable
BETI-based ILs higher CO₂ mole fraction than TFSI, BF₄, PF₆ ILs
Supports gas separation and carbon capture IL design
0.1–29.3 MPa, 303–373 K; PR-EoS AARD 0.017–0.025
CO₂ solubility Ionic liquid BETI anion Gas separation

Physical Property Differentiation of the Neat Acid Form: Melting Point, Density, and Handling Characteristics vs. HTFSI

The neat acid HBETI (CAS 152894-10-5) is characterized by a melting point of 40 °C, density of 1.904 g·cm⁻³, boiling point of 223.1 °C at 760 mmHg, and a calculated LogP of 2.7 [1]. In comparison, the shorter-chain analog HTFSI (bis(trifluoromethylsulfonyl)imide acid, CAS 82113-65-3) is also a crystalline solid at room temperature but is described as extremely hygroscopic and deliquescent, with its pKa estimated as 0.3 in acetonitrile and −11.9 in 1,2-dichloroethane (relative to 2,4,6-trinitrophenol) [2]. The two extra –CF₂– units per side chain in HBETI increase the molecular weight from 281.15 (HTFSI) to 381.17 g·mol⁻¹ and the calculated LogP from approximately 1.8 to 2.7, indicating measurably higher hydrophobicity that influences phase behavior and water uptake in downstream ionic liquid synthesis [1].

Physical Properties
Class-level inference
mp 40 °C, density 1.904 g·cm⁻³, LogP 2.7 vs HTFSI LogP ~1.8
Affects stoichiometry and water sensitivity in synthesis
Supplier data, calculated properties; verify lot-specific values
Physical properties Sulfonimide acid Melting point

Procurement-Driven Application Scenarios for Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((pentafluoroethyl)sulfonyl)- Based on Quantitative Differentiation Evidence


Synthesis of LiBETI for High-Temperature Lithium-Ion Battery Electrolytes (>60 °C Operation)

When designing lithium-ion cells intended for elevated-temperature environments (e.g., automotive under-hood, aerospace, or industrial settings where ambient temperatures exceed 60 °C), LiPF₆-based electrolytes are contraindicated due to thermal decomposition onset at 60 °C with progressive discoloration and HF generation . In contrast, LiBETI electrolytes prepared from the target acid maintain visual and chemical stability at 120 °C with negligible discoloration, as demonstrated by comparative thermal aging studies . Procurement of HBETI (CAS 152894-10-5) as the precursor acid enables in-house or contract synthesis of LiBETI to exacting purity specifications (battery grade, ≥99%) for electrolyte formulations that exploit this 60 °C-plus thermal stability margin .

Formulation of High-Voltage Lithium-Ion Cells with Aluminum Current Collectors Operating Above 3.7 V vs. Li/Li⁺

LiTFSI, despite its favorable thermal and moisture stability profile, is incompatible with aluminum current collectors at potentials above approximately 3.7 V vs. Li/Li⁺ due to severe anodic aluminum dissolution . LiBETI synthesized from the target acid exhibits intermediate anodic stability on aluminum—less corrosive than LiTFSI while approaching the stability of LiPF₆—making it a preferred imide-based electrolyte salt for cells operating at higher voltages where aluminum corrosion would otherwise preclude the use of sulfonimide electrolytes . This scenario applies to next-generation high-energy-density cells employing nickel-rich cathodes (e.g., NMC 811) or high-voltage spinels where the upper cutoff voltage exceeds 4.2 V .

Synthesis of BETI-Based Ionic Liquids for Superior CO₂ Absorption in Gas Separation and Carbon Capture

For research programs developing ionic liquid-based CO₂ capture or gas separation membranes, the choice of anion directly governs CO₂ solubility performance. Experimental solubility measurements across a broad pressure–temperature range (0.1–29.3 MPa, 303.2–373.2 K) demonstrate that BETI-based ionic liquids ([EMIM][BETI], [BMIM][BETI], [HMIM][BETI]) exhibit higher CO₂ solubility than any other anion class (including TFSI, BF₄, and PF₆) in comparative assessments . Procuring the HBETI acid enables the synthesis of task-specific ionic liquids with systematically tunable CO₂ uptake through cation variation (imidazolium, pyrrolidinium, phosphonium) while maintaining the solubility-enhancing pentafluoroethyl groups of the anion .

Solid Polymer Electrolyte Development Exploiting BETI⁻ Conformational Flexibility for Suppressed Crystallization

In solid polymer electrolyte (SPE) design for all-solid-state lithium batteries, the recrystallization of poly(ethylene oxide) (PEO) domains upon thermal cycling limits low-temperature ionic conductivity. The BETI⁻ anion, characterized by a shallow conformational potential energy surface (ΔE conformers = 5.4–7.3 kJ·mol⁻¹, barrier ~2.3 kJ·mol⁻¹), provides internal flexibility that slows polymer recrystallization kinetics . Ab initio calculations confirm that both TFSI⁻ and BETI⁻ exhibit this plasticizing effect, but the larger geometrical variations accessible to BETI⁻ at low energy cost suggest differentiated performance in PEO-based SPEs . Researchers procuring the HBETI acid for in-house LiBETI preparation gain access to an anion whose conformational landscape has been rigorously mapped by combined ab initio calculation and vibrational spectroscopy, providing a structurally rationalized basis for electrolyte optimization .

Application
Selection Property
Validation Focus
High-temperature Li-ion electrolyte synthesis
Electrolyte thermal robustness
Thermal aging discoloration onset
High-voltage Li-ion cell formulation
Aluminum current collector compatibility
Anodic corrosion onset assessment
CO₂ capture ionic liquids
CO₂-philicity of perfluoroalkyl anion
High-pressure solubility measurement
Solid polymer electrolyte development
Anion conformational flexibility
PEO crystallization suppression
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